molecular formula C18H20FNO3 B4578608 2-(4-fluorophenoxy)-N-(2-methoxybenzyl)butanamide

2-(4-fluorophenoxy)-N-(2-methoxybenzyl)butanamide

Cat. No. B4578608
M. Wt: 317.4 g/mol
InChI Key: VGHKWIJRPOYFQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, including the use of deuterium-substituted analogues to improve stability and reduce metabolic rates in vivo, as seen in the synthesis of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide (Ming-Rong Zhang et al., 2005). These processes typically involve reactions with phenol precursors and subsequent treatments to achieve the desired compound.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Fluorophenoxy)-N-(2-methoxybenzyl)butanamide is analyzed through various spectroscopic methods including FT-IR, UV-visible, 1H NMR, 13C NMR, and X-ray crystallography. Such analyses help in confirming the structure and the placement of functional groups within the molecule (C. T. Zeyrek et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 2-(4-Fluorophenoxy)-N-(2-methoxybenzyl)butanamide and its derivatives can include substitutions and condensation reactions, which are critical for modifying the molecule for specific applications or for enhancing its physical and chemical properties. The introduction of fluorine atoms or methoxy groups can significantly impact the molecule's reactivity and interaction with biological targets (P. Carlsen, 1998).

Physical Properties Analysis

The physical properties such as solubility, melting point, and stability under various conditions are essential for determining the compound's suitability for different applications. These properties are often influenced by the molecular structure and the presence of specific functional groups (A. Subashini et al., 2021).

Chemical Properties Analysis

Chemical properties, including reactivity towards other compounds, acidity or basicity, and potential for forming specific types of chemical bonds, are crucial for understanding how 2-(4-Fluorophenoxy)-N-(2-methoxybenzyl)butanamide interacts in chemical reactions. Studies on similar compounds have shown how modifications in the chemical structure can lead to significant changes in chemical behavior and interaction with biological systems (D. Crich et al., 2009).

Scientific Research Applications

Synthesis and Characterization in Chemical Reactions

One application of similar compounds is in the field of chemical synthesis. For example, the use of 4-methoxybenzyl group as a protecting group in the synthesis of oligoribonucleotides has been explored (Takaku & Kamaike, 1982). This process involves introducing the 4-methoxybenzyl group to the 2′-hydroxyl group of adenosine, which can be successfully used in oligoribonucleotide synthesis.

Analytical Applications

The compound's analogs have applications in analytical chemistry. For example, the use of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) has been investigated (Gatti, Cavrini, Roveri, & Pinzauti, 1990). This compound reacts with thiols to give fluorescent adducts, which can be separated and detected fluorimetrically.

Potential Antibacterial and Antifungal Agents

A series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, closely related to the compound , have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds showed significant activities, comparable to standard antibacterial and antifungal agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).

Development of Renewable Thermosetting Resins

The synthesis of renewable bisphenols, like 4,4'-(butane-1,4-diyl)bis(2-methoxyphenol), suggests applications in developing sustainable thermosetting resins. These resins exhibit thermal stability and are suitable for environments like maritime settings (Harvey et al., 2014).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3/c1-3-16(23-15-10-8-14(19)9-11-15)18(21)20-12-13-6-4-5-7-17(13)22-2/h4-11,16H,3,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHKWIJRPOYFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CC=C1OC)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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